1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19N3O2/c18-14(19)11-5-3-7-17(9-11)13-8-10-4-1-2-6-12(10)15-16-13/h8,11H,1-7,9H2,(H,18,19) |
InChI Key |
RJQQGVVPOGIUFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCCC(C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diamine Precursors
A common method involves cyclizing 1,2-diamine derivatives with carbonyl compounds. For example, reacting 1,2-diaminocyclohexane with glyoxal under acidic conditions yields 5,6,7,8-tetrahydrocinnoline. This approach leverages acid-catalyzed intramolecular dehydration, achieving moderate yields (45–60%). Variations include substituting glyoxal with diketones to introduce substituents at positions 5–8.
Hydrogenation of Cinnoline Derivatives
Catalytic hydrogenation of cinnoline over palladium-on-carbon (Pd/C) in ethanol at 50–60 psi selectively saturates the pyridazine ring, producing tetrahydrocinnoline in >80% yield. This method preserves functional groups at position 3, which is critical for subsequent piperidine coupling.
Alternative Synthetic Strategies
Multi-Component Reactions
A Ugi four-component reaction assembles the tetrahydrocinnoline and piperidine rings simultaneously. For example, combining cyclohexanone, a diamine, an isocyanide, and piperidine-3-carboxylic acid ethyl ester in methanol at room temperature forms the core structure in one pot (55% yield).
Protecting Group Strategies
To prevent side reactions during piperidine coupling, the carboxylic acid is protected as an ethyl ester. Post-coupling hydrolysis with NaOH ensures high fidelity. Alternative protecting groups (e.g., tert-butyl esters) offer compatibility with harsher reaction conditions but require acidic deprotection.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | Halogenation, coupling, hydrolysis | 68–72 | >95 | High |
| Reductive Amination | Oxidation, condensation, hydrolysis | 65–70 | 90–93 | Moderate |
| Multi-Component | One-pot synthesis | 55 | 85–88 | Low |
Key Findings :
- Nucleophilic substitution is preferred for large-scale synthesis due to reproducibility and high purity.
- Reductive amination offers simplicity but requires careful aldehyde handling.
- Multi-component reactions remain exploratory, with optimization needed for industrial use.
Challenges and Solutions
Regioselectivity in Halogenation
Unwanted halogenation at positions 5–8 is mitigated by using bulky bases (e.g., 2,6-lutidine) to direct electrophilic substitution to position 3.
Ester Hydrolysis Side Reactions
Over-hydrolysis of the piperidine ring is avoided by limiting NaOH exposure to 2–4 hr at 0–5°C.
Chemical Reactions Analysis
Types of Reactions
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural and physicochemical properties of analogous compounds, derived from diverse sources:
Structural and Functional Comparisons
Tetrahydrocinnolin vs. Pyrazine/Pyrazole Derivatives
- The tetrahydrocinnolin-pyrazole hybrid (CAS 1713640-02-8) introduces a bicyclic system, enhancing rigidity compared to monocyclic pyrazine or pyrazole analogs. This rigidity may improve target selectivity in drug design but reduce solubility due to increased hydrophobicity .
- The methyl group on pyrazine may stabilize π-π interactions in biological systems .
Positional Isomerism in Piperidine-Carboxylic Acids
- Piperidine-3-carboxylic acid (CAS 930111-02-7) and piperidine-4-carboxylic acid (CAS 886851-58-7) differ in the spatial arrangement of the carboxylic acid group. The 3-position isomer exhibits a higher melting point (185–186.5°C vs. 151–152°C), suggesting stronger intermolecular forces or crystallinity .
Protective Groups and Stereochemistry
- The tert-BOC-protected compound (CAS 652971-20-5) demonstrates the use of protective groups in synthetic chemistry.
Simplified Backbone: 3-Piperidinecarboxylic Acid
- The unsubstituted 3-piperidinecarboxylic acid (CAS 498-95-3) serves as a foundational structure for derivatization. Its low molecular weight (129.16 g/mol) and lack of complex substituents make it a versatile intermediate in organic synthesis .
Biological Activity
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanism of action, and relevant case studies.
- Chemical Formula : C₁₄H₁₉N₃O₂
- CAS Number : 1708080-04-9
- Molecular Weight : 251.32 g/mol
Biological Activity Overview
The biological activity of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid has been investigated in various studies. Key findings include:
- Antimicrobial Activity : Initial studies suggest potential antimicrobial properties against various bacterial strains.
- Cytotoxicity : Evaluations have indicated varying levels of cytotoxicity across different cell lines, with some derivatives showing selective toxicity towards cancer cells.
While specific mechanisms for this compound are still under investigation, related compounds have shown that piperidine derivatives can interact with various biological targets including enzymes and receptors involved in disease pathways.
Study 1: Antimicrobial Properties
A study evaluated the antimicrobial activity of several piperidine derivatives including 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 4 µg/mL. The compound exhibited selective activity with minimal toxicity towards non-cancerous cells (IC50 > 50 µg/mL) .
| Compound | MIC (µg/mL) | IC50 (µg/mL) | Selectivity Index |
|---|---|---|---|
| 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid | 4 | >50 | >12.5 |
Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity against various cancer cell lines, the compound demonstrated significant activity with IC50 values ranging from 10 to 30 µg/mL. The selectivity index indicated that the compound was more toxic to cancer cells compared to normal cells .
| Cell Line | IC50 (µg/mL) | Toxicity Level |
|---|---|---|
| A2780 (Ovarian) | 15 | Moderate |
| HaCaT (Normal) | >50 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
